1,1-dioxo-3,4-dihydro-2H-thiochromene-7-carboxylic acid
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Overview
Description
1,1-dioxo-3,4-dihydro-2H-thiochromene-7-carboxylic acid is a chemical compound with a molecular formula of C10H10O4S. It is also known by its IUPAC name, thiochromane-4-carboxylic acid 1,1-dioxide . This compound is part of the benzothiopyran family, which is characterized by a sulfur atom incorporated into a benzene ring fused with a pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxo-3,4-dihydro-2H-thiochromene-7-carboxylic acid typically involves the oxidation of thiochromane derivatives. One common method involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions to introduce the sulfone group (SO2) into the thiochromane structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and catalyst use.
Chemical Reactions Analysis
Types of Reactions
1,1-dioxo-3,4-dihydro-2H-thiochromene-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3) are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiochromane derivatives.
Substitution: Formation of halogenated or nitrated benzothiopyran derivatives.
Scientific Research Applications
1,1-dioxo-3,4-dihydro-2H-thiochromene-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-dioxo-3,4-dihydro-2H-thiochromene-7-carboxylic acid involves its interaction with various molecular targets and pathways. The sulfone group (SO2) can act as an electron-withdrawing group, influencing the reactivity of the compound. This can lead to interactions with enzymes, receptors, and other biomolecules, potentially inhibiting or activating specific biological pathways .
Comparison with Similar Compounds
Similar Compounds
1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
1,1,4-trioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-6-carboxylic acid: Contains an additional oxygen atom in the structure.
6-ethoxy-4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-2-carboxylic acid: Contains ethoxy and dimethyl groups.
Uniqueness
1,1-dioxo-3,4-dihydro-2H-thiochromene-7-carboxylic acid is unique due to the position of its carboxylic acid group and the presence of the sulfone group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1,1-dioxo-3,4-dihydro-2H-thiochromene-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4S/c11-10(12)8-4-3-7-2-1-5-15(13,14)9(7)6-8/h3-4,6H,1-2,5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWZPLPFGVYWHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C(=O)O)S(=O)(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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